6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes it a potential intermediate for various chemical reactions and pharmaceutical applications.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromine substituents, typically involves the reaction of aminopyridines with suitable precursors. For instance, the synthesis of imidazo[1,2-a]pyrimidine derivatives, which are structurally related to imidazo[1,2-a]pyridines, has been achieved by reacting 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine, leading to the formation of bromo-substituted products . Although the exact synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is not detailed in the provided papers, similar methodologies could be applied, possibly involving halogenation and functional group transformations.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. In the case of 6-bromo-imidazo[4,5-b]pyridine derivatives, structures were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT), can also provide insights into the electronic structure and properties of these molecules.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. For example, Ru(II) complexes bearing related ligands have been shown to catalyze the dehydrogenation of primary alcohols to carboxylic acids . Although the paper does not directly discuss reactions involving 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, the presence of the bromine atom and carboxylic acid group suggests potential reactivity in substitution reactions and as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be inferred from related compounds. The bromine substituent is likely to influence the compound's reactivity, density, and boiling point. The carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. Hirshfeld surface analysis can provide information on intermolecular contacts and crystal packing, which are important for understanding the solid-state properties .
Scientific Research Applications
1. Organic Synthesis and Pharmaceutical Intermediates
- Application Summary: 6-Bromoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . The compound has been used to synthesize 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
- Methods of Application: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
- Results or Outcomes: The synthesis resulted in the production of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
2. Anticonvulsant Studies
- Application Summary: New imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties have been synthesized and studied for their anticonvulsant properties .
- Methods of Application: The in vivo anticonvulsant study of the target compounds were carried out following maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity study was performed following rotarod method by taking 20, 40, and 100 mg/kg dose levels .
- Results or Outcomes: Most of the new compounds displayed remarkable anticonvulsant properties at these doses . Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure and their results are comparable to that of standard drug diazepam . The motor impairment study revealed that all the compounds are nontoxic up to 100 mg/kg .
3. Antimicrobial, Antiprotozoal, Anti-tubercular, Anti-inflammatory, and Anticancer Studies
- Application Summary: Imidazo[1,2-a]pyridines, including 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, have been reported to possess many pharmacological applications such as antimicrobial, antiprotozoal, anti-tubercular, anti-inflammatory, and anticancer activities .
4. Laboratory Chemicals and Biocidal Product Use
- Application Summary: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is used as a laboratory chemical and in biocidal products .
5. Synthesis of Methyl Ester
- Application Summary: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be converted into its methyl ester .
6. Use in Biocidal Products
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates, developed in the past decade . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBFPVLZLNEQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373697 | |
Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
749849-14-7 | |
Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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